molecular formula C13H15N3OS B15090805 N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide

N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide

Cat. No.: B15090805
M. Wt: 261.34 g/mol
InChI Key: IFKNRUTYXBHGAG-UHFFFAOYSA-N
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Description

N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzamide group attached to the thiazole ring, which is further substituted with an aminopropyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-aminopropylamine to yield the final product .

Industrial production methods for thiazole derivatives often involve multicomponent reactions, microwave irradiation, and one-pot synthesis techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or silica-supported acids . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its aminopropyl substitution, which imparts distinct biological activities and enhances its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

N-[5-(3-aminopropyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C13H15N3OS/c14-8-4-7-11-9-15-13(18-11)16-12(17)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,14H2,(H,15,16,17)

InChI Key

IFKNRUTYXBHGAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CCCN

Origin of Product

United States

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